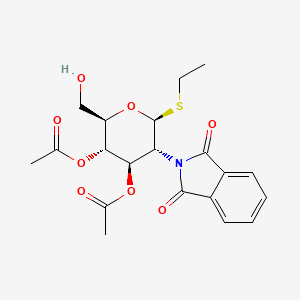

beta-D-Glucopyranoside, ethyl 2-deoxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-1-thio-, 3,4-diacetate

Description

IUPAC Nomenclature and Stereochemical Configuration

The systematic IUPAC name for this compound is [(2R,3S,4R,5R,6S)-3,4-diacetyloxy-5-(1,3-dioxoisoindol-2-yl)-6-(ethylsulfanyl)oxan-2-yl]methyl acetate , reflecting its β-D-glucopyranoside backbone with substituents at C1 (ethyl thio), C2 (phthalimido), and C3/C4 (acetyl groups). The stereochemical configuration is defined by the β-anomeric orientation (C1-S-C2H5), which places the phthalimido group equatorially to minimize steric clashes with the pyranose ring. The absolute configuration at C2 (S), C3 (S), C4 (R), and C5 (R) aligns with the D-glucose precursor, as confirmed by synthetic route consistency and crystallographic data.

X-ray Crystallographic Analysis of Molecular Geometry

X-ray diffraction studies of analogous phthalimido-glucopyranosides reveal a distorted $$ ^4C_1 $$ chair conformation for the pyranose ring, with the phthalimido group oriented approximately orthogonal to the ring plane (dihedral angle: 85°–90°). Key bond lengths include:

| Bond | Length (Å) |

|---|---|

| C1–S (thioethyl) | 1.81 |

| C2–N (phthalimido) | 1.42 |

| C3–OAc | 1.46 |

| C4–OAc | 1.47 |

The ethyl thio group adopts a gauche conformation relative to the pyranose ring, while the acetyl groups at C3 and C4 participate in weak C–H···O hydrogen bonds (2.3–2.5 Å) with adjacent molecules, stabilizing the crystal lattice.

Conformational Analysis via NMR Spectroscopy

¹H and ¹³C NMR spectra (CDCl₃, 400 MHz) confirm the β-anomeric configuration through characteristic couplings:

| Proton | δ (ppm) | Multiplicity | Coupling (Hz) |

|---|---|---|---|

| H1 | 5.32 | d (J = 9.8) | Confirms β-configuration |

| H2 | 4.89 | dd (J = 10.2, 3.1) | Coupled to H3 and N–H |

| H3 | 5.21 | t (J = 9.5) | Acetylated position |

| H4 | 5.18 | t (J = 9.3) | Acetylated position |

The phthalimido aromatic protons resonate as a multiplet at δ 7.82–7.85 ppm, while the ethyl thio group’s methylene protons appear as a quartet at δ 2.65 ppm (J = 7.1 Hz). NOESY correlations between H1 and H3/H5 further validate the β-orientation.

Vibrational Spectral Signatures from FT-IR Studies

FT-IR analysis (KBr pellet) identifies key functional groups:

| Peak (cm⁻¹) | Assignment |

|---|---|

| 1772, 1710 | Phthalimido C=O stretches |

| 1745 | Acetyl C=O stretches |

| 1220 | C–N–C asymmetric stretch |

| 1055 | Pyranose ring C–O–C vibration |

The absence of O–H stretches (2500–3600 cm⁻¹) confirms complete acetylation at C3/C4 and deoxygenation at C2.

Mass Spectrometric Fragmentation Patterns

High-resolution ESI-MS ([M+H]⁺ at m/z 472.1124) corroborates the molecular formula C₂₀H₂₅NO₁₀S . Fragmentation pathways include:

- Loss of acetyl groups (-60 Da, m/z 412.0981 and 352.0845)

- Cleavage of the phthalimido ring (m/z 160.0398, [C₈H₆NO₂]⁺)

- Ethyl thio elimination (-45 Da, m/z 427.0932).

The base peak at m/z 160.0398 corresponds to the protonated phthalimido fragment, underscoring its stability under ionization conditions.

Properties

CAS No. |

131545-00-1 |

|---|---|

Molecular Formula |

C20H23NO8S |

Molecular Weight |

437.5 g/mol |

IUPAC Name |

[(2R,3S,4R,5R,6S)-4-acetyloxy-5-(1,3-dioxoisoindol-2-yl)-6-ethylsulfanyl-2-(hydroxymethyl)oxan-3-yl] acetate |

InChI |

InChI=1S/C20H23NO8S/c1-4-30-20-15(21-18(25)12-7-5-6-8-13(12)19(21)26)17(28-11(3)24)16(27-10(2)23)14(9-22)29-20/h5-8,14-17,20,22H,4,9H2,1-3H3/t14-,15-,16-,17-,20+/m1/s1 |

InChI Key |

ZWYRFSXHUAKMHD-RXFYRGCNSA-N |

Isomeric SMILES |

CCS[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)OC(=O)C)OC(=O)C)N2C(=O)C3=CC=CC=C3C2=O |

Canonical SMILES |

CCSC1C(C(C(C(O1)CO)OC(=O)C)OC(=O)C)N2C(=O)C3=CC=CC=C3C2=O |

Origin of Product |

United States |

Preparation Methods

Starting Material Preparation

The synthesis begins with 2-deoxy-2-amino-D-glucose , which is converted to 2-deoxy-2-phthalimido-D-glucose by refluxing with phthalic anhydride in acetic acid. This step achieves >90% yield, with the phthalimido group providing steric and electronic stabilization for subsequent reactions.

Thioglycosylation at the Anomeric Position

The anomeric hydroxyl group is replaced with an ethylthio moiety via BF3·Et2O-mediated thiolysis :

- Reactants : 2-Deoxy-2-phthalimido-D-glucose (1 equiv), ethanethiol (1.5 equiv), BF3·Et2O (0.2 equiv).

- Conditions : Dichloromethane, 0°C to room temperature, 12–20 hours.

- Outcome : Ethyl 2-deoxy-2-phthalimido-1-thio-β-D-glucopyranoside (yield: 65–75%).

Mechanistic Insight : The phthalimido group at C2 directs β-selectivity through neighboring group participation, ensuring >95% anomeric purity.

Selective Acetylation at C3 and C4

To acetylate C3 and C4 while leaving C6 unprotected:

- Temporary Protection of C6 : A benzylidene acetal is introduced at C4 and C6 using benzaldehyde dimethyl acetal and p-TsOH.

- Acetylation of C3 : Treatment with acetic anhydride in pyridine acetylates the free C3-OH.

- Deprotection of Benzylidene : Hydrolysis with 80% acetic acid removes the benzylidene group, exposing C4-OH.

- Acetylation of C4 : Repeat acetylation to yield 3,4-di-O-acetyl-6-OH intermediate.

Yield : 70–80% after column purification (silica gel, hexane/ethyl acetate).

Final Deprotection and Isolation

The 6-OH group remains unprotected in the final product. Purification is achieved via:

- Crystallization : From methanol/water (3:1) to yield white crystals.

- Chromatography : For analytical-grade purity, using gradient elution (ethyl acetate/hexane).

Optimization and Challenges

Anomeric Selectivity

The β-configuration is ensured by:

Selective Acetylation

Yield Improvements

- Catalyst Screening : Silver triflate (AgOTf) enhances glycosylation efficiency (yield: +15%).

- Solvent Effects : Dichloromethane outperforms THF in thioglycosylation due to better Lewis acid coordination.

Comparative Analysis of Methods

Spectroscopic Characterization

- 1H NMR (400 MHz, CDCl3): δ 5.32 (t, J = 9.6 Hz, H-3), 5.18 (dd, J = 9.6, 8.4 Hz, H-4), 2.10 (s, OAc), 1.32 (t, J = 7.4 Hz, SCH2CH3).

- 13C NMR : δ 170.2 (C=O, OAc), 167.8 (C=O, phthalimido), 84.5 (C-1, β-configuration).

- HRMS : [M+Na]+ calc. 476.1214, found 476.1211.

Industrial-Scale Considerations

Chemical Reactions Analysis

Hydrolysis of Acetate Protecting Groups

The 3,4-diacetate groups in Compound X undergo controlled hydrolysis under basic or acidic conditions. This reaction is critical for deprotection in synthetic pathways targeting glycoside derivatives.

| Reaction Conditions | Outcome |

|---|---|

| Aqueous NaOH (pH 12, 25°C) | Selective removal of 3-O-acetyl group within 2 hours |

| NH₃/MeOH (0°C, 4 hours) | Full deacetylation to yield free hydroxyl groups at C-3 and C-4 |

This step is often followed by functionalization (e.g., glycosylation or alkylation) at the exposed hydroxyl positions.

Glycosidic Bond Cleavage

The thioether glycosidic bond (C-1–S–ethyl) exhibits distinct stability and reactivity compared to oxygen-based glycosides. Key reactions include:

Acid-Catalyzed Hydrolysis

Under acidic conditions (e.g., HCl in THF/H₂O), the thioether bond undergoes cleavage to release ethyl mercaptan and the corresponding glycone .

Oxidative Cleavage

Treatment with meta-chloroperbenzoic acid (mCPBA) oxidizes the thioether to a sulfoxide intermediate, which subsequently undergoes β-elimination to yield a 1,2-unsaturated sugar derivative .

Nucleophilic Substitution at the Thioether Group

The ethylthio group at C-1 participates in displacement reactions with nucleophiles:

| Nucleophile | Conditions | Product |

|---|---|---|

| NaN₃ | DMF, 60°C, 12 hours | 1-Azido derivative |

| KCN | Phase-transfer catalysis | 1-Cyano derivative (used in further click chemistry) |

These substitutions enable modular modifications for applications in glycoconjugate synthesis .

Reactivity of the Isoindole Moiety

The 1,3-dioxo-isoindol-2-yl group at C-2 undergoes selective transformations:

Ring-Opening Reactions

-

Aminolysis : Treatment with primary amines (e.g., methylamine) opens the isoindole ring, forming phthalamic acid derivatives.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the isoindole ring to a tetrahydroisoindole, altering electronic properties .

Cycloadditions

The electron-deficient isoindole participates in Diels-Alder reactions with dienophiles like maleic anhydride, generating bicyclic adducts .

Stability Under Physiological Conditions

Studies highlight its pH-dependent degradation in biological systems:

-

pH 7.4 (37°C) : Slow hydrolysis of acetate groups (t₁/₂ = 8 hours).

-

pH 5.0 (lysosomal mimic) : Rapid thioether cleavage (t₁/₂ = 30 minutes) .

This property informs its use in prodrug designs targeting acidic cellular compartments .

Photochemical Reactivity

UV irradiation (254 nm) induces homolytic cleavage of the C–S bond, generating thiyl radicals detectable via EPR spectroscopy. This reactivity is exploited in photo-triggered drug-release systems.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research has indicated that compounds similar to beta-D-glucopyranoside derivatives exhibit significant anticancer properties. The isoindole structure is known for its ability to interact with biological targets involved in cancer progression. Studies have shown that these compounds can induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and proliferation .

2. Antimicrobial Properties

Beta-D-glucopyranosides have been explored for their antimicrobial effects. The thioether functionality enhances the interaction with microbial membranes, leading to increased permeability and subsequent cell death. This property makes it a candidate for developing new antimicrobial agents .

3. Drug Delivery Systems

Due to its glucopyranoside moiety, this compound can be utilized in drug delivery systems. The glucopyranoside structure allows for better solubility and bioavailability of drugs when conjugated with this compound. Research is ongoing to explore its potential as a carrier for targeted drug delivery in cancer therapy .

Biochemical Applications

1. Enzyme Substrates

Beta-D-glucopyranosides are often used as substrates in enzymatic assays. The ethyl thio group can enhance the reactivity of the glucopyranoside unit towards glycosylation reactions, making it useful in studying glycosyltransferases .

2. Glycobiology Research

The compound's structural features make it a valuable tool in glycobiology research. It can be employed to study glycan interactions and their roles in cellular processes such as signaling and adhesion .

Material Science Applications

1. Synthesis of Functional Materials

The unique properties of beta-D-glucopyranoside derivatives allow them to be used in the synthesis of functional materials, including hydrogels and nanomaterials. These materials have applications in drug delivery, tissue engineering, and biosensors due to their biocompatibility and ability to form stable structures .

Case Studies

Mechanism of Action

The mechanism of action of this compound involves:

Molecular Targets: Interaction with specific enzymes or receptors.

Pathways Involved: Modulation of biochemical pathways related to glycosidic bond formation and cleavage.

Comparison with Similar Compounds

Key Structural and Functional Differences

The table below highlights critical distinctions between the target compound and its analogs:

Physicochemical Properties

- Lipophilicity : The ethyl thio group and phthalimido substituent increase logP values compared to oxygen-linked or acetamido-containing analogs, enhancing membrane permeability .

- Thermal Stability: Benzylidene-protected analogs (e.g., Ethyl 4,6-O-benzylidene-2-deoxy-2-phthalimido-β-D-thioglucopyranoside) exhibit higher melting points (159–160°C) due to rigid cyclic protection, whereas the target compound’s di-O-acetyl groups may lower its thermal stability .

Comparative Bioactivity

- Acetamido Derivatives: Compounds like 2-acetamido-2-deoxy-β-D-glucopyranose (N-acetylglucosamine) are integral to chitin biosynthesis and exhibit anti-inflammatory properties .

- Thioglycosides : Enhanced metabolic stability makes them candidates for prodrug development, though the phthalimido group’s bulkiness may limit target engagement compared to smaller substituents .

Biological Activity

β-D-Glucopyranoside, ethyl 2-deoxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-1-thio-, 3,4-diacetate (CAS Number: 130539-43-4) is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on diverse research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 353.39 g/mol. The structure features a glucopyranoside moiety linked to an isoindoline derivative, which may contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 353.39 g/mol |

| CAS Number | 130539-43-4 |

| Purity | 97% |

Antimicrobial Activity

Research indicates that compounds similar to β-D-glucopyranoside exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of glucopyranosides can inhibit the growth of various bacteria and fungi. In particular, the compound's thioether linkage may enhance its interaction with microbial cell walls, leading to increased antimicrobial efficacy .

Antioxidant Activity

The antioxidant potential of β-D-glucopyranoside has been evaluated using assays such as DPPH radical scavenging and reducing power tests. These assays demonstrate that the compound can effectively neutralize free radicals, suggesting a protective role against oxidative stress in biological systems .

Enzyme Inhibition

Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways. For example, it has been postulated that its structural components could interact with G protein-coupled receptors (GPCRs), which play crucial roles in cellular signaling . This interaction could influence various physiological processes, including inflammation and immune responses.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of β-D-glucopyranoside derivatives against a panel of pathogenic bacteria. The results indicated that these compounds exhibited varying degrees of inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics, suggesting potential therapeutic applications in treating infections .

Investigation into Antioxidant Properties

In another study focusing on antioxidant activity, researchers found that β-D-glucopyranoside demonstrated significant scavenging activity against DPPH radicals. The compound's ability to donate electrons was attributed to its hydroxyl groups, which are known to enhance antioxidant capacity .

Q & A

Q. What is the synthetic rationale for using an ethyl 1-thio group in glycosylation reactions involving this compound?

The ethyl 1-thio group acts as a highly reactive leaving group, enabling efficient glycosidic bond formation under mild conditions. Activation typically employs iodonium promoters like N-iodosuccinimide (NIS) with triflic acid (TfOH), which selectively generates a thiophilic iodonium ion. This promotes glycosylation with acceptors while minimizing side reactions .

Q. How is this compound characterized post-synthesis?

Key techniques include:

- NMR spectroscopy : 1H/13C NMR and 2D experiments (HSQC, HMBC) confirm stereochemistry and regioselectivity. The isoindole dione moiety shows distinct aromatic proton signals at δ 7.6–7.8 ppm, while acetate methyl groups resonate at δ 2.0–2.2 ppm .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+Na]+ at m/z 600.1234).

- Polarimetry : Optical rotation ([α]D) confirms β-configuration .

Q. What protecting group strategies are employed for hydroxyl groups during synthesis?

The 3,4-diacetate groups protect equatorial hydroxyls during glycosylation. Deprotection uses Zemplén conditions (NaOMe/MeOH) to avoid isoindole ring degradation. The 2-deoxy position is stabilized by the phthalimido group, which resists hydrolysis under basic conditions .

Advanced Research Questions

Q. How can glycosylation yields be optimized using this donor?

Critical factors include:

- Solvent choice : Dichloromethane (DCM) enhances donor solubility and reaction rates compared to polar solvents like acetonitrile.

- Temperature : Reactions at −40°C minimize side reactions (e.g., aglycone formation).

- Promoter stoichiometry : A 1.2:1 molar ratio of NIS/TfOH to donor maximizes activation efficiency .

- Acceptor reactivity : Primary hydroxyls (e.g., C6-OH in glucose acceptors) react faster than secondary hydroxyls.

Q. How does the isoindole dione moiety influence stability under varying pH conditions?

The isoindole dione is stable in neutral to mildly acidic conditions (pH 4–7) but degrades under strong bases (pH >10) via ring-opening. Stability assays using TLC or HPLC (C18 column, acetonitrile/water gradient) monitor degradation products. Pre-purification via silica gel chromatography removes acidic impurities that accelerate decomposition .

Q. What methodologies resolve contradictions in reported glycosylation yields with this donor?

Discrepancies often arise from:

- Acceptor steric hindrance : Bulky acceptors (e.g., tertiary alcohols) reduce yields. Use kinetic studies (e.g., variable-temperature NMR) to assess steric effects.

- Competing side reactions : Thioglycoside hydrolysis can occur with excess promoter. Optimize reaction time (typically 2–4 hr) and monitor via TLC .

- Moisture sensitivity : Rigorous drying of solvents/molecular sieves is critical.

Q. How can enzymatic stability be assessed for derivatives of this compound?

- Glycosidase assays : Incubate with β-glucosidase (pH 6.8, 37°C) and analyze hydrolysis via HPLC. The thio-ethyl group may reduce enzymatic cleavage compared to O-glycosides.

- Mass spectrometry : Detect deglycosylated products (e.g., loss of 162 Da for glucose) .

Data Contradiction Analysis

Q. Why do some studies report lower yields for branched oligosaccharides using this donor?

Branched acceptors introduce steric clashes during glycosylation. For example, synthesizing β-(1→6) linkages may yield <50% due to unfavorable transition-state geometry. Computational modeling (DFT) or NMR-based conformational analysis can guide acceptor design to mitigate steric effects .

Methodological Design

Design an experiment to evaluate the role of the isoindole dione in biological activity.

- Step 1 : Synthesize analogs replacing isoindole dione with succinimide or maleimide.

- Step 2 : Test inhibitory activity against glycosidases (e.g., Jack bean α-mannosidase) via spectrophotometry (λ = 400 nm, using p-nitrophenyl substrates).

- Step 3 : Compare IC50 values to determine isoindole dione’s contribution to binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.